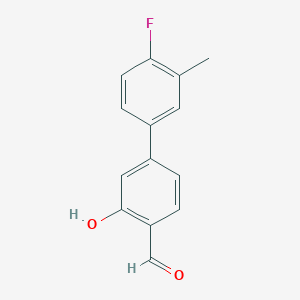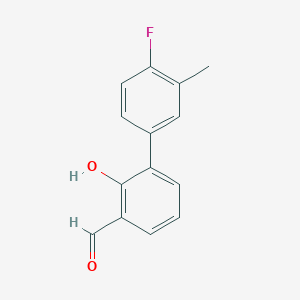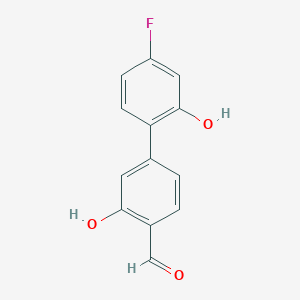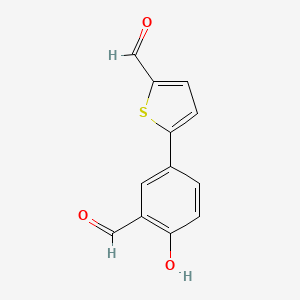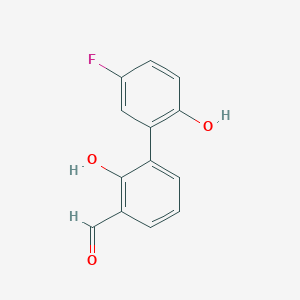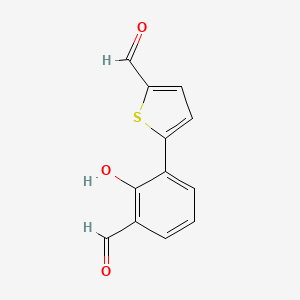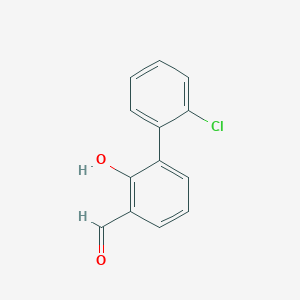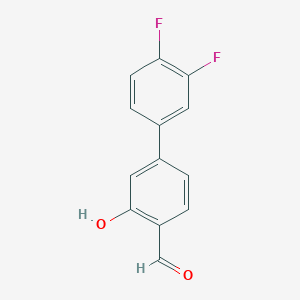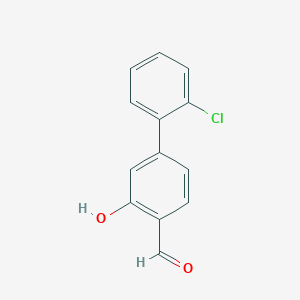
5-(2-Chlorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-2-formylphenol, 95% (5-CPF-95) is a synthetic compound that has been used in a wide range of scientific research applications. It is a type of phenol derivative, which is a class of organic compounds that are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-CPF-95 has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules. It has also been used in the study of the structure and function of proteins, in the study of the biochemistry of cells, and in the study of the biochemical pathways of certain diseases.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-2-formylphenol, 95% is not fully understood. It is believed that the compound binds to certain proteins, enzymes, and other molecules, resulting in a change in their structure and function. This binding can result in the inhibition or activation of certain biochemical pathways, which can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-formylphenol, 95% are not fully understood. The compound has been shown to inhibit the activity of certain enzymes, and it has been shown to bind to certain proteins and other molecules. This binding can result in changes in the biochemical and physiological processes of cells. For example, 5-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which can lead to changes in the levels of these molecules in cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility, making it suitable for use in a wide range of laboratory conditions. However, the compound has several limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(2-Chlorophenyl)-2-formylphenol, 95% in scientific research. The compound could be used to study the biochemical pathways of certain diseases, such as cancer and diabetes, as well as to study the structure and function of proteins. Additionally, the compound could be used to develop new drugs and therapies for these diseases. Additionally, 5-(2-Chlorophenyl)-2-formylphenol, 95% could be used to develop new methods of detecting and diagnosing diseases, as well as to develop new methods of drug delivery. Finally, the compound could be used to develop new methods of organic synthesis.
Synthesemethoden
5-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-chloro-5-formylphenol, which is then further reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce 5-(2-Chlorophenyl)-2-formylphenol, 95%. The reaction is typically carried out at temperatures ranging from 25-50°C and is usually completed within 1-2 hours.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSNNOVSQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685118 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-formylphenol | |
CAS RN |
1261930-26-0 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



